molecular formula C24H25NO5 B10996825 methyl {7-hydroxy-4-methyl-2-oxo-8-[(3-phenylpyrrolidin-1-yl)methyl]-2H-chromen-3-yl}acetate

methyl {7-hydroxy-4-methyl-2-oxo-8-[(3-phenylpyrrolidin-1-yl)methyl]-2H-chromen-3-yl}acetate

Cat. No.: B10996825
M. Wt: 407.5 g/mol
InChI Key: IUHARTVWJBCXCE-UHFFFAOYSA-N
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Description

Methyl {7-hydroxy-4-methyl-2-oxo-8-[(3-phenylpyrrolidin-1-yl)methyl]-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a chromen-2-one core, a phenylpyrrolidine moiety, and an acetate group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {7-hydroxy-4-methyl-2-oxo-8-[(3-phenylpyrrolidin-1-yl)methyl]-2H-chromen-3-yl}acetate typically involves multi-step organic reactions

    Synthesis of Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Introduction of Phenylpyrrolidine Moiety: The phenylpyrrolidine moiety can be introduced via a nucleophilic substitution reaction, where the chromen-2-one derivative reacts with a phenylpyrrolidine derivative under basic conditions.

    Acetate Group Addition: The final step involves the esterification of the hydroxyl group with acetic anhydride or acetyl chloride in the presence of a base to form the acetate ester.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl {7-hydroxy-4-methyl-2-oxo-8-[(3-phenylpyrrolidin-1-yl)methyl]-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Methyl {7-hydroxy-4-methyl-2-oxo-8-[(3-phenylpyrrolidin-1-yl)methyl]-2H-chromen-3-yl}acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl {7-hydroxy-4-methyl-2-oxo-8-[(3-phenylpyrrolidin-1-yl)methyl]-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The phenylpyrrolidine moiety may interact with protein receptors or enzymes, modulating their activity. The chromen-2-one core can also participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like 4-methylcoumarin and 7-hydroxycoumarin share structural similarities with the chromen-2-one core.

    Phenylpyrrolidine Derivatives: Compounds such as 3-phenylpyrrolidine and its derivatives have similar structural features.

Uniqueness

Methyl {7-hydroxy-4-methyl-2-oxo-8-[(3-phenylpyrrolidin-1-yl)methyl]-2H-chromen-3-yl}acetate is unique due to the combination of the chromen-2-one core, phenylpyrrolidine moiety, and acetate group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research.

Properties

Molecular Formula

C24H25NO5

Molecular Weight

407.5 g/mol

IUPAC Name

methyl 2-[7-hydroxy-4-methyl-2-oxo-8-[(3-phenylpyrrolidin-1-yl)methyl]chromen-3-yl]acetate

InChI

InChI=1S/C24H25NO5/c1-15-18-8-9-21(26)20(23(18)30-24(28)19(15)12-22(27)29-2)14-25-11-10-17(13-25)16-6-4-3-5-7-16/h3-9,17,26H,10-14H2,1-2H3

InChI Key

IUHARTVWJBCXCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCC(C3)C4=CC=CC=C4)O)CC(=O)OC

Origin of Product

United States

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